molecular formula C8H19ClFN B1484607 (2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride CAS No. 2098116-71-1

(2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride

Cat. No.: B1484607
CAS No.: 2098116-71-1
M. Wt: 183.69 g/mol
InChI Key: MUPGOFVGUQWIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C8H19ClFN and its molecular weight is 183.69 g/mol. The purity is usually 95%.
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Biological Activity

(2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated alkyl group, which influences its reactivity and biological interactions. The fluorine atom enhances the lipophilicity and metabolic stability of the amine, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit several biological activities, primarily due to their interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Fluoroalkyl amines have been shown to inhibit enzymes involved in key metabolic pathways. For instance, they may interact with histone-lysine N-methyltransferases, affecting gene expression related to cancer progression .
  • Cytokine Modulation : These compounds can modulate inflammatory responses by influencing cytokine production through pathways such as NF-kB . This modulation is significant in conditions like autoimmune diseases and cancer.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific cancer cell lines. For example, it has been linked to the inhibition of leukemia cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound effectively reduced the viability of various leukemia cell lines through apoptosis induction. The mechanism was attributed to the activation of pro-apoptotic factors and suppression of anti-apoptotic proteins .
  • Inflammation Models : In vivo models of inflammation indicated that treatment with this compound resulted in a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Mechanism Reference
Enzymatic InhibitionInhibition of histone methyltransferases
Cytokine ModulationModulation via NF-kB pathway
Anticancer ActivityInduction of apoptosis in leukemia cells
Anti-inflammatory EffectsDecrease in inflammatory markers in vivo

Properties

IUPAC Name

2-fluoro-N,5-dimethylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FN.ClH/c1-7(2)4-5-8(9)6-10-3;/h7-8,10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGOFVGUQWIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.